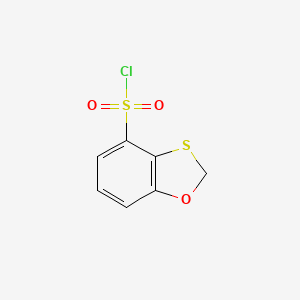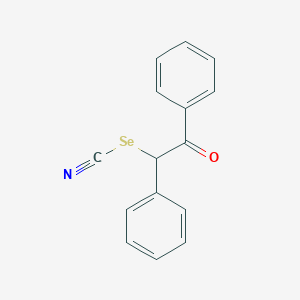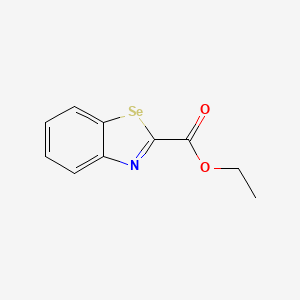
2H-1,3-Benzoxathiole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxathiole-4-sulfonyl chloride is an organic compound that belongs to the class of benzoxathioles It is characterized by a benzene ring fused to a thiazole ring, with a sulfonyl chloride group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzoxathiole-4-sulfonyl chloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with sulfonyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Benzoxathiole-4-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group, leading to the formation of sulfonamides and sulfonyl azides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitronium ions and catalysts such as sulfuric acid.
Nucleophilic Substitution: Reagents like amines and sodium azide are commonly used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzoxathioles.
Nucleophilic Substitution: Products include sulfonamides and sulfonyl azides.
Scientific Research Applications
2H-1,3-Benzoxathiole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxathiole-4-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,3-Benzothiazole: Similar in structure but lacks the sulfonyl chloride group.
Benzoxazole: Substitutes an oxygen for the sulfur atom in the thiazole ring.
Properties
CAS No. |
87474-11-1 |
|---|---|
Molecular Formula |
C7H5ClO3S2 |
Molecular Weight |
236.7 g/mol |
IUPAC Name |
1,3-benzoxathiole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClO3S2/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2 |
InChI Key |
HBZHBBNIHDQPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1)C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)




![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)


![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)



![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)

